molecular formula C18H21NO2 B2658300 N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide CAS No. 1351659-87-4

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide

Cat. No.: B2658300
CAS No.: 1351659-87-4
M. Wt: 283.371
InChI Key: FPZQJYZPXDXWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound features a hydroxy group and two phenyl groups attached to a propyl chain, making it structurally significant in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the production process, ensuring high throughput and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is unique due to its combination of hydroxy, phenyl, and amide functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structural configuration that allows it to interact with various biological targets. The presence of the hydroxy group enhances its ability to form hydrogen bonds, while the phenyl groups contribute to hydrophobic interactions, which are crucial for binding to proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target enzyme or receptor, leading to various pharmacological effects, including:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site.
  • Receptor Modulation: It can alter receptor function by interacting with binding sites.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties.
  • Analgesic Effects: Investigations into pain relief mechanisms indicate possible analgesic activity.
  • Antimicrobial Activity: Some studies have explored its efficacy against various pathogens.

Data Table: Biological Activities and Mechanisms

Biological Activity Mechanism Research Findings
Anti-inflammatoryEnzyme inhibitionIn vitro studies show reduced pro-inflammatory cytokines.
AnalgesicReceptor modulationAnimal models demonstrate decreased pain responses.
AntimicrobialPathogen interactionEffective against certain bacterial strains in vitro.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at the University of Groningen investigated the anti-inflammatory effects of this compound in a rat model. The results indicated a significant reduction in inflammatory markers when administered at therapeutic doses, suggesting its potential as a novel anti-inflammatory agent.

Case Study 2: Analgesic Properties

A separate investigation focused on the analgesic properties of this compound using a pain model in mice. The findings revealed that doses of this compound led to a marked decrease in pain sensitivity compared to control groups, highlighting its potential application in pain management therapies.

Research Applications

This compound has been explored for various applications in scientific research:

  • Biochemical Probes: Its potential as a biochemical probe for studying enzyme interactions is under investigation.
  • Therapeutic Development: Ongoing research aims to optimize its structure for enhanced therapeutic properties.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQJYZPXDXWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.